![molecular formula C22H20N2O10 B5038501 4,4'-bis[(3-carboxypropanoyl)amino]-3,3'-biphenyldicarboxylic acid](/img/structure/B5038501.png)
4,4'-bis[(3-carboxypropanoyl)amino]-3,3'-biphenyldicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
'4,4'-bis[(3-carboxypropanoyl)amino]-3,3'-biphenyldicarboxylic acid' is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as BPDC-DA and is a member of the family of bis(amino acid) derivatives. BPDC-DA has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用機序
The mechanism of action of BPDC-DA is not fully understood, but it is believed to involve the formation of stable complexes with various drugs or metal ions. BPDC-DA has been shown to form stable complexes with drugs such as doxorubicin and cisplatin, which can enhance their efficacy and reduce their toxicity. In addition, BPDC-DA has been shown to form stable complexes with metal ions such as copper and zinc, which can facilitate their removal from wastewater.
Biochemical and Physiological Effects:
BPDC-DA has been shown to have low toxicity and high biocompatibility, making it a promising candidate for drug delivery applications. In addition, BPDC-DA has been shown to enhance the efficacy of drugs such as doxorubicin and cisplatin, which can improve their therapeutic outcomes. BPDC-DA has also been shown to have potential applications in the removal of heavy metals from wastewater, which can improve water quality and reduce environmental pollution.
実験室実験の利点と制限
BPDC-DA has several advantages for lab experiments, including its low toxicity, high biocompatibility, and ability to form stable complexes with various drugs and metal ions. However, BPDC-DA has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and characterization.
将来の方向性
There are several future directions for research on BPDC-DA, including the development of new synthesis methods, the investigation of its potential applications in other fields such as catalysis and energy storage, and the optimization of its properties for drug delivery and heavy metal removal applications. In addition, further studies are needed to fully understand the mechanism of action of BPDC-DA and its interactions with various drugs and metal ions.
合成法
BPDC-DA can be synthesized using various methods, including the reaction of 4,4'-diaminobiphenyl with succinic anhydride and subsequent reaction with glycine. Another method involves the reaction of 4,4'-diaminobiphenyl with maleic anhydride and subsequent reaction with glycine. The resulting product is a white powder that is soluble in water.
科学的研究の応用
BPDC-DA has been extensively studied for its potential applications in various fields, including biomedicine, material science, and environmental science. In biomedicine, BPDC-DA has been investigated for its potential use as a drug carrier due to its biocompatibility and ability to form stable complexes with various drugs. In material science, BPDC-DA has been studied for its potential use in the fabrication of metal-organic frameworks and as a building block for the synthesis of other bis(amino acid) derivatives. In environmental science, BPDC-DA has been investigated for its potential use in the removal of heavy metals from wastewater due to its ability to form stable complexes with metal ions.
特性
IUPAC Name |
5-[3-carboxy-4-(3-carboxypropanoylamino)phenyl]-2-(3-carboxypropanoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O10/c25-17(5-7-19(27)28)23-15-3-1-11(9-13(15)21(31)32)12-2-4-16(14(10-12)22(33)34)24-18(26)6-8-20(29)30/h1-4,9-10H,5-8H2,(H,23,25)(H,24,26)(H,27,28)(H,29,30)(H,31,32)(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEUNHVWNUOEDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)NC(=O)CCC(=O)O)C(=O)O)C(=O)O)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bis[(3-carboxypropanoyl)amino]biphenyl-3,3'-dicarboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5038430.png)
![N-(5-chloro-2-pyridinyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5038447.png)
![N-cyclohexyl-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5038452.png)
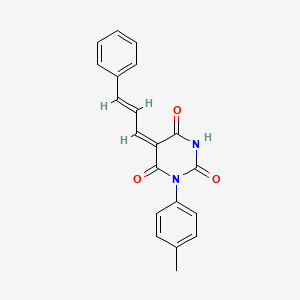
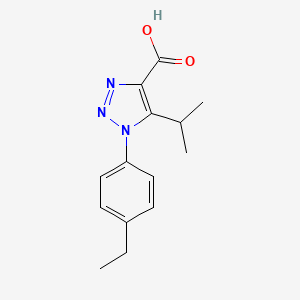
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5038473.png)
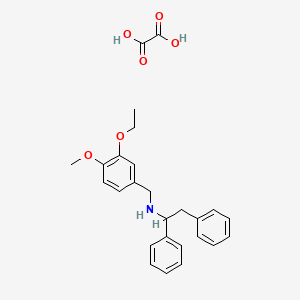

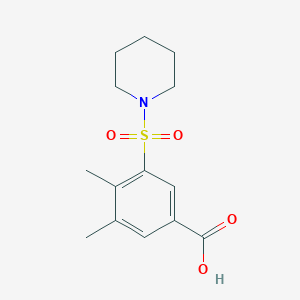
![3-[(4-phenoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5038527.png)
![N-[2-(2-pyridinylmethoxy)phenyl]tetrahydro-2H-pyran-4-amine bis(trifluoroacetate)](/img/structure/B5038538.png)
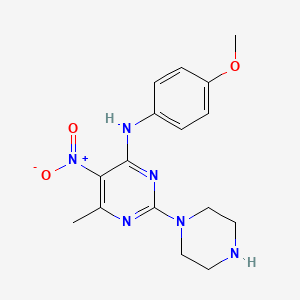
![ethyl 1-[4-(dimethylamino)benzyl]-3-piperidinecarboxylate](/img/structure/B5038551.png)